molecular formula C10H14F3NO4 B12959530 Ethyl 2-((tert-butoxycarbonyl)imino)-3,3,3-trifluoropropanoate

Ethyl 2-((tert-butoxycarbonyl)imino)-3,3,3-trifluoropropanoate

Cat. No.: B12959530
M. Wt: 269.22 g/mol
InChI Key: XCDMKJZDUVQSMI-NSIKDUERSA-N
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Description

Ethyl 2-((tert-butoxycarbonyl)imino)-3,3,3-trifluoropropanoate is a chemical compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis, particularly in the protection of amino groups. The presence of the trifluoromethyl group adds unique properties to the molecule, making it valuable in various chemical reactions and applications.

Preparation Methods

The synthesis of Ethyl 2-((tert-butoxycarbonyl)imino)-3,3,3-trifluoropropanoate typically involves the reaction of ethyl 3,3,3-trifluoropyruvate with tert-butyl carbamate under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed. The product is then purified using standard techniques such as recrystallization or column chromatography .

Chemical Reactions Analysis

Ethyl 2-((tert-butoxycarbonyl)imino)-3,3,3-trifluoropropanoate undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of Ethyl 2-((tert-butoxycarbonyl)imino)-3,3,3-trifluoropropanoate primarily involves the protection of amino groups. The Boc group acts as a protecting group, preventing unwanted reactions at the amino site during chemical synthesis. The trifluoromethyl group enhances the compound’s stability and reactivity, making it a valuable intermediate in various synthetic pathways .

Comparison with Similar Compounds

Ethyl 2-((tert-butoxycarbonyl)imino)-3,3,3-trifluoropropanoate can be compared with other Boc-protected compounds, such as:

The uniqueness of this compound lies in the presence of the trifluoromethyl group, which imparts distinct chemical properties and enhances its utility in various synthetic applications.

Properties

Molecular Formula

C10H14F3NO4

Molecular Weight

269.22 g/mol

IUPAC Name

ethyl (2Z)-3,3,3-trifluoro-2-[(2-methylpropan-2-yl)oxycarbonylimino]propanoate

InChI

InChI=1S/C10H14F3NO4/c1-5-17-7(15)6(10(11,12)13)14-8(16)18-9(2,3)4/h5H2,1-4H3/b14-6-

InChI Key

XCDMKJZDUVQSMI-NSIKDUERSA-N

Isomeric SMILES

CCOC(=O)/C(=N/C(=O)OC(C)(C)C)/C(F)(F)F

Canonical SMILES

CCOC(=O)C(=NC(=O)OC(C)(C)C)C(F)(F)F

Origin of Product

United States

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